molecular formula C15H20FN3S B11734946 [(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine CAS No. 1856087-37-0

[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11734946
CAS No.: 1856087-37-0
M. Wt: 293.4 g/mol
InChI Key: HQDOGPSBLQKGHS-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ylamine
  • 5-fluoro-2-thiophenemethylamine
  • 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Uniqueness

[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1856087-37-0

Molecular Formula

C15H20FN3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(2-cyclopentyl-5-methylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C15H20FN3S/c1-11-8-13(19(18-11)12-4-2-3-5-12)9-17-10-14-6-7-15(16)20-14/h6-8,12,17H,2-5,9-10H2,1H3

InChI Key

HQDOGPSBLQKGHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=C(S2)F)C3CCCC3

Origin of Product

United States

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